2,4,5-Trichlorophenylacetic acid

Description

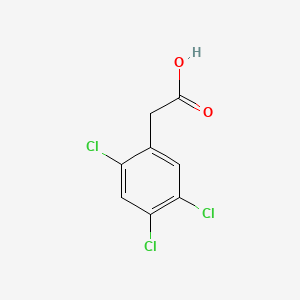

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4,5-trichlorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O2/c9-5-3-7(11)6(10)1-4(5)2-8(12)13/h1,3H,2H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVJKKZSUHFEQTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041337 | |

| Record name | 2,4,5-Trichlorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2903-64-2 | |

| Record name | 2,4,5-Trichlorophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002903642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5-Trichlorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-TRICHLOROPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR02861K5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Dynamics and Transformation of 2,4,5 Trichlorophenylacetic Acid

Environmental Fate and Persistence of 2,4,5-Trichlorophenylacetic Acid

The environmental behavior of this compound (2,4,5-T) is characterized by its movement, persistence, and eventual fate within various environmental compartments. These factors dictate the potential for exposure to non-target organisms.

Upon application, 2,4,5-T is distributed among the air, vegetation, soil, and water. oregonstate.edu Its mobility and distribution are influenced by factors such as soil type, water content, and the formulation of the herbicide. herts.ac.uk

In soil, 2,4,5-T is considered moderately mobile in both sandy and clay soils. healthandenvironment.org However, there is little leaching of the compound. oup.com A study conducted in a forest watershed in West Virginia found that the highest concentration of 2,4,5-T in the 15- to 30-cm soil zone was 0.02 mg/kg in the first week after application, and it was undetectable after one month. oup.com No residues were found deeper than 15 cm after three months, indicating that a combination of rapid degradation and strong adsorption limits its vertical movement through the soil profile. oregonstate.eduoup.com This strong binding to soil particles and its low water solubility (150 mg/l) contribute to its limited mobility and reduce the risk of groundwater contamination. oregonstate.eduhealthandenvironment.orgpic.int

In aquatic environments, only small amounts of 2,4,5-T typically enter water systems. healthandenvironment.org When it does, it does not persist for long, as it is absorbed by clay or biota within a few days. healthandenvironment.org In a forest watershed study, the highest concentration of 2,4,5-T in stream water during application was 0.012 mg/L, with a peak of 0.05 mg/L observed five hours after application following rainfall. oup.comoup.com However, no 2,4,5-T was detected in the stream water more than 13 days after application. oup.comoup.com The total discharge from the watershed was a minuscule 0.017% of the amount applied. oup.comoup.com While concentrations as high as 90 parts per billion (ppb) have been recorded, levels are more commonly below 10 ppb, and many water samples show no detectable residues. oregonstate.edu

Table 1: Distribution of 2,4,5-T in a Forest Environment After Application

| Environmental Compartment | Time After Application | Concentration |

| Soil (0-15 cm) | Immediately after application | 0.34 mg/kg |

| 1 week | >50% decrease from initial | |

| 1 month | 90% decrease from initial | |

| 24 months | 0.01 mg/kg | |

| Soil (15-30 cm) | 1 week | 0.02 mg/kg |

| 1 month | Not detected | |

| Stream Water | During application | 0.012 mg/L |

| 5 hours after application (post-rainfall) | 0.05 mg/L | |

| >13 days after application | Not detected |

This table was created based on data from a study in a West Virginia forest watershed. oup.com

The persistence of 2,4,5-T in the environment is generally considered to be moderate, with degradation rates varying depending on the specific environmental matrix and conditions. herts.ac.ukhealthandenvironment.org In soil, the half-life of 2,4,5-T is reported to be between 14 and 300 days, but it typically does not persist for more than one growing season. nih.gov A study in a Pacific Northwest forest showed a 90% decline in soil concentration within one month. oregonstate.edu In another study, the concentration in the top 15 cm of soil decreased by over 50% in the first week. oup.com

On vegetation, residues of 2,4,5-T decline rapidly. oregonstate.edu In one forest study, the average residue on foliage was 151 mg/kg immediately after application, which dropped to 61 mg/kg after one week, 24 mg/kg after one month, and was less than 0.01 mg/kg after 24 months. oup.com The half-life on grass has been estimated at 8-17 days. healthandenvironment.org

In water, 2,4,5-T is non-persistent. healthandenvironment.org Photochemical decomposition and biodegradation are the primary removal mechanisms. nih.gov The near-surface half-life for direct photolysis in summer at a latitude of 40 degrees has been calculated to be 15 days. nih.gov

Table 2: Degradation and Persistence of 2,4,5-T in Various Environmental Matrices

| Environmental Matrix | Half-Life/Persistence | Key Findings |

| Soil | 14 to 300 days | Generally does not exceed one growing season. nih.gov Concentration can decrease by >50% in the first week. oup.com |

| Vegetation (Foliage) | 8-17 days (on grass) | Residues declined by over 90% in one month in a forest study. oregonstate.eduhealthandenvironment.org |

| Water (Aquatic) | ~15 days (photolysis) | Non-persistent; removed by photodecomposition and biodegradation. healthandenvironment.orgnih.gov |

| Forest Floor | Decreased from 31 mg/m² to 1.6 mg/m² over 24 months | Residues decline sharply after an initial period. oup.com |

This table synthesizes data from multiple sources to show the degradation rates and persistence of 2,4,5-T.

Biotransformation and Biodegradation Pathways of this compound

The breakdown of 2,4,5-T in the environment is largely driven by microbial activity. While considered less readily biodegradable than the related herbicide 2,4-D, several microorganisms have been identified that can metabolize it. ethz.ch Both aerobic and anaerobic degradation pathways have been observed, leading to the transformation and eventual mineralization of the compound.

Under aerobic conditions, the degradation of 2,4,5-T is initiated by specific enzymatic reactions that lead to the formation of various intermediate metabolites.

The initial steps in the aerobic breakdown of 2,4,5-T involve enzymatic attacks on its chemical structure. One key initial reaction is the cleavage of the ether bond, which separates the acetic acid side chain from the chlorinated aromatic ring. ethz.chnih.gov This reaction is often catalyzed by oxygenase enzymes. ethz.ch Another initial transformation can be hydrolytic dechlorination, where a chlorine atom is replaced by a hydroxyl group. nih.gov In some cases, reductive dechlorination, the removal of a chlorine atom, has also been observed as an initial step. nih.gov Fungi, such as the white-rot fungus Rigidoporus sp. FMD21, have been shown to utilize enzymes like laccases and cytochromes P450 for the breakdown of 2,4,5-T. vu.nlnih.gov

The initial transformation reactions of 2,4,5-T lead to the formation of several key intermediate metabolites. The primary and most frequently cited degradation product in both soil and water is 2,4,5-trichlorophenol (B144370) (2,4,5-TCP). nih.govwikipedia.orgbritannica.comepa.govnih.gov This is formed through the cleavage of the ether linkage. ethz.chnih.gov The bacterium Pseudomonas cepacia AC1100, for instance, is capable of converting 2,4,5-T to 2,4,5-TCP. nih.gov

Another identified intermediate is dichlorohydroxyphenoxyacetic acid . nih.gov This metabolite results from the hydrolytic dechlorination of the parent compound. nih.gov Further degradation of these primary intermediates can lead to other compounds. For example, the aerobic metabolism of 2,4,5-T can lead to the formation of 3,5-dichlorocatechol from 2,4,5-trichlorophenol. nih.gov

Table 3: Key Aerobic Intermediate Metabolites of this compound

| Intermediate Metabolite | Precursor Reaction |

| 2,4,5-Trichlorophenol | Ether cleavage |

| Dichlorohydroxyphenoxyacetic Acid | Hydrolytic dechlorination |

| 3,5-Dichlorocatechol | Further degradation of 2,4,5-Trichlorophenol |

This table highlights the primary intermediate products formed during the aerobic biodegradation of 2,4,5-T.

Aerobic Degradation Mechanisms of this compound

Subsequent Degradation Pathways to Central Intermediates and Mineralization

The aerobic breakdown of this compound (2,4,5-TPAA) by microbial communities ultimately results in the formation of central metabolic intermediates and complete mineralization into carbon dioxide, water, and chloride ions. Following initial enzymatic reactions that alter the side chain and aromatic ring, the subsequent catecholic intermediates enter common metabolic pathways.

A primary route involves the ortho-cleavage of the catechol aromatic ring, a widespread strategy among aerobic microorganisms for degrading aromatic compounds. researchgate.net This process, catalyzed by catechol 1,2-dioxygenases, yields cis,cis-muconic acid derivatives. These derivatives are further processed through the β-ketoadipate pathway, a central route for breaking down various aromatic substances into succinyl-CoA and acetyl-CoA. nih.govmybiosource.com These molecules then enter the Krebs cycle (citric acid cycle) for energy production and the synthesis of biomass. nih.gov

Alternatively, the meta-cleavage of the catechol ring can be performed by catechol 2,3-dioxygenases. researchgate.netnih.gov This pathway generates 2-hydroxymuconic semialdehyde derivatives, which are subsequently channeled into the Krebs cycle through a series of enzymatic steps. The chosen pathway is often determined by the specific microbial species present and the surrounding environmental conditions. researchgate.net

The complete mineralization of 2,4,5-TPAA has been documented in several studies. osti.govnih.gov For instance, a mixed microbial culture has been observed to mineralize a significant portion of the initial 2,4,5-TPAA concentration over several weeks. uni.edu Factors influencing the rate and extent of mineralization include the initial concentration of the compound, the availability of other substrates, temperature, and pH. The release of chloride ions serves as a direct indicator of the cleavage of carbon-chlorine bonds, a critical step in the detoxification and complete breakdown of this chlorinated herbicide.

Anaerobic Degradation Mechanisms of this compound

Reductive Dechlorination Processes

Under anaerobic conditions, the initial and often rate-limiting step in the degradation of this compound is reductive dechlorination. researchgate.netacs.orgconsensus.app This process entails the removal of chlorine atoms from the aromatic ring, a reaction where electrons are supplied by an electron donor. This initial transformation is vital as it diminishes the compound's toxicity and renders the resulting dechlorinated intermediates more amenable to subsequent degradation.

The reductive dechlorination of 2,4,5-TPAA is a biologically driven process executed by specific anaerobic microorganisms. nih.gov These organisms, frequently belonging to the dehalorespiring bacteria group, use chlorinated compounds as terminal electron acceptors in a process known as dehalorespiration. nih.govoup.com The removal of chlorine atoms typically happens sequentially. For 2,4,5-TPAA, the chlorine atoms at various positions on the phenyl ring are removed one by one. The order of dechlorination can differ based on the specific microbial consortia present and environmental factors. consensus.appnih.gov

Research has indicated that the dechlorination of 2,4,5-TPAA can follow various pathways. A common route, for example, involves the initial removal of the chlorine atom at the para position (C4), followed by the ortho (C2) and then the meta (C5) chlorine atoms. Another potential pathway begins with the removal of the ortho chlorine. The regioselectivity of the dechlorination process is dictated by the specificity of the dehalogenating enzymes within the microbial community. The complete reductive dechlorination of 2,4,5-TPAA ultimately yields phenylacetic acid, a non-chlorinated and more easily biodegradable compound.

Identification of Anaerobic Intermediate Metabolites (e.g., Dichlorophenols, Chlorophenols, Phenol)

The sequential nature of the reductive dechlorination of 2,4,5-TPAA in anaerobic environments leads to the temporary accumulation of several intermediate metabolites. nih.govasm.org Identifying these intermediates has been essential for understanding the degradation pathways.

Following the initial dechlorination of 2,4,5-TPAA, a variety of dichlorophenylacetic and monochlorophenylacetic acids are formed. For example, removing the C4 chlorine results in 2,5-dichlorophenylacetic acid, while removing the C2 chlorine produces 4,5-dichlorophenylacetic acid. Further dechlorination of these intermediates generates monochlorophenylacetic acids.

In addition to chlorinated phenylacetic acids, the degradation process can also produce dichlorophenols, chlorophenols, and ultimately phenol (B47542). researchgate.netacs.orgconsensus.app This indicates that the cleavage of the acetic acid side chain can happen at various stages of the dechlorination process. The presence of these phenolic compounds points to a more intricate degradation network than simple sequential dechlorination followed by side-chain removal.

The table below outlines some of the primary anaerobic intermediate metabolites identified during the breakdown of 2,4,5-TPAA. researchgate.netnih.govnih.gov

| Precursor Compound | Intermediate Metabolite |

| This compound | 2,5-Dichlorophenoxyacetic acid |

| This compound | 3,4-Dichlorophenol |

| This compound | 2,5-Dichlorophenol |

| 2,4,5-Trichlorophenoxyacetic acid | 3-Chlorophenol (B135607) |

| Dichlorophenols | 3-Chlorophenol |

| Chlorophenols | Phenol |

The final non-chlorinated aromatic product, phenol, can then be further broken down into methane (B114726) and carbon dioxide by other members of the anaerobic microbial community. researchgate.net

Syntrophic Metabolization Pathways in Anaerobic Environments

The complete anaerobic degradation of this compound into methane and carbon dioxide is a complex process that depends on the coordinated metabolic activities of a diverse microbial consortium, a phenomenon known as syntrophy. acs.org Syntrophy, meaning "feeding together," occurs when the metabolic byproducts of one group of microorganisms serve as the food source for another group. This metabolic interdependence is crucial for the breakdown of complex organic compounds in oxygen-free environments.

In the degradation of 2,4,5-TPAA, specialized dehalorespiring bacteria carry out the initial reductive dechlorination. researchgate.net However, these organisms are often incapable of completely mineralizing the resulting dechlorinated intermediates. The subsequent breakdown of compounds like phenylacetic acid and phenol is handled by other functional groups within the anaerobic community. researchgate.netfigshare.com

For instance, once phenylacetic acid is formed, it can be fermented by acetogenic bacteria to generate acetate (B1210297), hydrogen, and carbon dioxide. These products then become substrates for methanogenic archaea. The methanogens, in turn, use acetate (acetoclastic methanogenesis) or hydrogen and carbon dioxide (hydrogenotrophic methanogenesis) to produce methane.

This syntrophic relationship is vital because the fermentation of intermediates like phenylacetic acid is often thermodynamically unfavorable unless the products, especially hydrogen, are kept at very low concentrations. frontiersin.org Hydrogenotrophic methanogens are essential for scavenging hydrogen, which drives the fermentation reactions forward. frontiersin.orgnih.gov This interspecies hydrogen transfer is a key feature of syntrophic metabolism. nih.govnih.gov

Therefore, the complete anaerobic mineralization of 2,4,5-TPAA is a multi-step process involving a clear division of labor among different microbial groups:

Primary Dechlorinators: Initiate the reductive dechlorination of 2,4,5-TPAA. researchgate.net

Fermenting Bacteria (Acetogens): Break down the dechlorinated aromatic rings into simpler organic acids (like acetate), hydrogen, and carbon dioxide.

Methanogenic Archaea: Convert the fermentation products into methane. researchgate.net

This complex network of syntrophic interactions ensures the efficient flow of carbon and energy through the anaerobic food web, leading to the complete detoxification and mineralization of the original pollutant.

Microbial Ecology and Enzymology of 2,4,5 Trichlorophenylacetic Acid Degradation

Microbial Consortia and Isolated Strains Involved in 2,4,5-Trichlorophenylacetic Acid Degradation

A variety of microorganisms, including bacteria and fungi, have been identified for their ability to degrade 2,4,5-T. These organisms can act individually or as part of complex microbial communities to break down this herbicide.

Bacterial Degraders

Several bacterial species have demonstrated the capacity to utilize 2,4,5-T as a source of carbon and energy. Notable among these are strains of Burkholderia cepacia (formerly Pseudomonas cepacia), Nocardioides simplex, and various Pseudomonas species. nih.govnih.govnih.govnih.gov Under anaerobic conditions, bacteria from the genus Dehalobacter have been implicated in the reductive dechlorination of 2,4,5-T. researchgate.netresearchgate.netresearchgate.net

Burkholderia cepacia strain AC1100, for instance, has been extensively studied and can degrade high concentrations of 2,4,5-T in soil. nih.gov This strain is capable of utilizing 2,4,5-T as its sole carbon source. nih.gov Similarly, a Nocardioides simplex strain, designated 3E, has been shown to completely dechlorinate 2,4,5-trichlorophenoxyacetic acid. nih.gov The degradation by N. simplex 3E can proceed through multiple initial pathways, including the formation of 2,4,5-trichlorophenol (B144370) and 2,4-dichlorophenoxyacetic acid. nih.gov

| Bacterial Strain | Degradation Capability | Key Findings |

| Burkholderia cepacia AC1100 | Aerobic degradation of 2,4,5-T. nih.govnih.govnih.gov | Can utilize 2,4,5-T as a sole carbon and energy source; effective in soil remediation. nih.govnih.gov |

| Nocardioides simplex 3E | Aerobic degradation and total dechlorination of 2,4,5-T. nih.gov | Utilizes multiple initial degradation pathways. nih.gov |

| Pseudomonas sp. | Aerobic degradation of 2,4,5-T. | Various strains show potential for 2,4,5-T breakdown. |

| Dehalobacter sp. | Anaerobic reductive dechlorination of 2,4,5-T. researchgate.netresearchgate.netresearchgate.net | Key player in the anaerobic food web leading to complete mineralization of 2,4,5-T. researchgate.netresearchgate.net |

Fungal Degraders

Fungi, particularly white-rot fungi, are also significant contributors to the breakdown of 2,4,5-T. Species such as Rigidoporus sp., Eupenicillium spp., and some members of the genera Fusarium and Verticillium have been identified as 2,4,5-T degraders. nih.govnih.govd-nb.info

The white-rot fungus Rigidoporus sp. FMD21 has demonstrated a strong ability to degrade 2,4,5-T, a process that is positively correlated with its laccase activity. nih.govnih.gov Fungi from the genera Fusarium and Verticillium, isolated from herbicide-contaminated soils, have also been shown to degrade 2,4,5-T, although the enzymatic mechanisms appear to differ from those of Rigidoporus. nih.govnih.gov Furthermore, certain strains of Eupenicillium spp. isolated from southern Vietnam have been found to possess the ability to degrade 2,4,5-T.

| Fungal Strain/Group | Degradation Capability | Key Findings |

| Rigidoporus sp. FMD21 | Aerobic degradation of 2,4,5-T. nih.govnih.gov | Degradation rate is positively correlated with laccase activity. nih.govnih.gov |

| Eupenicillium spp. | Aerobic degradation of 2,4,5-T. | Certain strains isolated from contaminated sites show degradation potential. |

| Fusarium and Verticillium | Aerobic degradation of 2,4,5-T. nih.govnih.gov | Able to degrade the herbicide, but the enzymatic pathway is less clear and may not primarily involve laccases. nih.govnih.gov |

Role of Mixed Microbial Communities in the Attenuation of this compound in Contaminated Soils

In natural environments, the degradation of 2,4,5-T is often the result of the synergistic action of mixed microbial communities. These complex consortia can achieve a more complete and efficient breakdown of the herbicide than individual strains.

Under anaerobic conditions, the complete mineralization of 2,4,5-T can be achieved through a multi-step process involving different microbial groups. For instance, a sediment-derived microbial consortium was shown to completely degrade 2,4,5-T, with Dehalobacter species catalyzing the initial reductive dechlorination steps. researchgate.netresearchgate.netresearchgate.net The resulting intermediates, such as phenol (B47542), are then further metabolized by other members of the community, like Syntrophorhabdus and methanogenic populations, leading to the complete breakdown of the compound. researchgate.netresearchgate.net

Studies on soil from contaminated sites have shown that indigenous microbial communities can be potent degraders of 2,4,5-T. nih.gov However, the efficiency of this natural attenuation can be influenced by environmental factors and the presence of other carbon sources.

Enzymatic Mechanisms and Gene Regulation in this compound Biodegradation

The microbial degradation of 2,4,5-T is mediated by a variety of enzymes that catalyze different key reactions in both aerobic and anaerobic environments.

Key Enzymes in Aerobic Degradation

In aerobic degradation pathways, oxygen-dependent enzymes play a crucial role in the initial attack on the aromatic ring of 2,4,5-T.

Mono- and Dioxygenases: These enzymes are fundamental in the initial cleavage of the ether bond of 2,4,5-T, often leading to the formation of 2,4,5-trichlorophenol. nih.govnih.gov The expression of the genes encoding these enzymes can be regulated by the presence of the substrate and other carbon sources. For example, in Pseudomonas cepacia AC1100, the enzyme system responsible for converting 2,4,5-T to 2,4,5-trichlorophenol appears to be constitutively expressed. nih.gov

Laccases: These copper-containing oxidases, particularly prominent in white-rot fungi like Rigidoporus sp., are involved in the oxidation of phenolic compounds, which are common intermediates in 2,4,5-T degradation. nih.govnih.gov A positive correlation between laccase activity and the rate of 2,4,5-T degradation has been observed in Rigidoporus sp. FMD21. nih.govnih.gov

Cytochrome P450-type Enzymes: These versatile enzymes are also implicated in the fungal degradation of 2,4,5-T. nih.govnih.gov Studies on Rigidoporus sp. FMD21 suggest that cytochrome P450 monooxygenases contribute to the breakdown of the herbicide, likely by catalyzing hydroxylation reactions. nih.govnih.gov

Key Enzymes in Anaerobic Reductive Dechlorination

Under anaerobic conditions, the primary mechanism for the breakdown of 2,4,5-T is reductive dechlorination, where chlorine atoms are sequentially removed from the aromatic ring. This process is catalyzed by specific enzymes known as reductive dehalogenases.

Reductive Dehalogenases: These enzymes are central to the anaerobic degradation of chlorinated aromatic compounds. While specific reductive dehalogenases for every step of 2,4,5-T degradation are still under investigation, research on related compounds suggests the involvement of enzymes like 2,5-dichlorohydroquinone (B146588) reductive dehalogenase and chlorohydroquinone (B41787) dehalogenase in the breakdown of chlorinated hydroquinones, which can be intermediates in the degradation pathway. researchgate.net The bacterium Dehalobacter is a key organism known to possess reductive dehalogenases active on chlorinated aromatic compounds and has been identified as the primary agent for the reductive dechlorination of 2,4,5-T in anaerobic consortia. researchgate.netresearchgate.netresearchgate.net The degradation often proceeds through the formation of dichlorophenoxyacetic acids and eventually phenol before the aromatic ring is cleaved. nih.govconsensus.app

Regulation of Degradative Gene Expression in Microorganisms in Response to this compound and Alternate Carbon Sources

The microbial degradation of this compound (2,4,5-T) is a tightly controlled process, governed by complex regulatory networks that ensure the catabolic genes are expressed only when the target compound is present and more favorable carbon sources are absent. This regulation allows microorganisms like Burkholderia cepacia AC1100 (historically referred to as Pseudomonas cepacia AC1100) to conserve energy and resources by prioritizing the metabolism of preferred substrates. The expression of the degradative pathway is primarily controlled through induction by the pollutant or its metabolites and repression by readily metabolizable compounds. nih.govwikipedia.org

Research into B. cepacia AC1100, an organism capable of utilizing 2,4,5-T as a sole carbon and energy source, has revealed a sophisticated system of gene regulation. nih.govnih.gov The genes responsible for this degradation, known as tft genes, are organized into operons located on multiple replicons within the bacterium's genome. nih.govnih.gov The expression of these genes is not constitutive; instead, it is subject to both specific induction and catabolite repression.

Induction of Degradative Genes

The expression of the enzymatic machinery required to break down 2,4,5-T is induced in the presence of the herbicide or its metabolic intermediates. nih.govnih.gov Studies have shown that the intermediate compound, 2,4,5-trichlorophenol (2,4,5-TCP), is a key inducer for the later stages of the degradation pathway. nih.govnih.gov While the initial conversion of 2,4,5-T to 2,4,5-TCP appears to be catalyzed by a constitutively expressed enzyme, the subsequent dechlorination steps are inducible. nih.govnih.gov For instance, the expression of the tftC and tftD genes, which encode the two-component monooxygenase that converts 2,4,5-TCP, is markedly increased when B. cepacia AC1100 is grown in the presence of 2,4,5-T. nih.govnih.gov This induction was confirmed through RNA slot blot and primer extension analyses. nih.gov The addition of 2,4,5-TCP to cells previously grown on non-inducing substrates can trigger the expression of the necessary dechlorination enzymes after a short lag period. nih.gov

Catabolite Repression by Alternate Carbon Sources

A common regulatory strategy in bacteria, known as catabolite repression, ensures that the metabolic machinery for less-preferred carbon sources is not synthesized when a more easily metabolized substrate is available. wikipedia.orgnih.gov This mechanism is prominent in the regulation of the 2,4,5-T pathway. When B. cepacia AC1100 is grown in the presence of preferred carbon sources such as succinate, glucose, or lactate, the ability to dechlorinate 2,4,5-T and its intermediates is repressed. nih.govnih.gov Cells grown on these substrates are unable to degrade 2,4,5-T until the preferred carbon source is depleted. nih.gov This repression indicates a global regulatory system that prioritizes energy-efficient growth substrates over the more complex and potentially toxic chlorinated aromatic compound. nih.govwikipedia.org The presence of chloramphenicol, an inhibitor of protein synthesis, prevents the induction of the dechlorination system, confirming that the regulation occurs at the level of gene expression. nih.gov

The table below summarizes key research findings on the regulation of gene expression for 2,4,5-T degradation.

| Organism | Regulatory Condition | Affected Genes/Enzymes | Observed Effect | Reference |

| Burkholderia cepacia AC1100 | Presence of 2,4,5-T | tftC and tftD genes | Induction of gene expression | nih.govnih.gov |

| Pseudomonas cepacia AC1100 | Presence of 2,4,5-TCP or PCP | 2,4,5-TCP dechlorination system | Induction of enzyme activity after a 1-hour lag | nih.gov |

| Pseudomonas cepacia AC1100 | Growth on succinate, glucose, or lactate | 2,4,5-T and 2,4,5-TCP dechlorination mechanisms | Repression of gene expression; inability to dechlorinate | nih.govnih.gov |

| Pseudomonas cepacia AC1100 | Succinate-grown cells | Enzyme converting 2,4,5-T to 2,4,5-TCP | Constitutive expression; conversion occurs even with chloramphenicol | nih.gov |

| Burkholderia cepacia 2a | Presence of 2,4-Dichlorophenol (<0.4 mM) | Enzymes for 2,4-D degradation | Induction of the degradation pathway | nih.gov |

Phytotoxicological Research and Plant Physiological Responses to 2,4,5 Trichlorophenylacetic Acid

Effects of 2,4,5-Trichlorophenylacetic Acid on Plant Growth and Development at Cellular and Tissue Levels

This compound (2,4,5-T) is a synthetic auxin that exerts significant influence on plant growth and development, primarily by inducing abnormal cellular and tissue responses. unl.edu Its effects are dose-dependent, with lower concentrations potentially acting as growth regulators while higher concentrations lead to phytotoxicity. unl.edu The persistence of synthetic auxins like 2,4,5-T within the plant, compared to the rapid inactivation of natural auxins, contributes to their lethal effects. nih.gov

Morphological and Physiological Alterations (e.g., Cell Enlargement, Secondary Xylem and Phloem Development, Stomata Density)

As a potent auxin mimic, this compound characteristically induces cell elongation rather than cell division, a hallmark of auxin-like compounds. unl.edu This uncontrolled cell enlargement is a primary contributor to the morphological deformities observed in susceptible plants. The compound is readily absorbed by both the foliage and roots and is translocated throughout the plant, leading to systemic effects. herts.ac.uk

Influence on Endogenous Plant Hormone Systems via Synthetic Auxin Mimicry

This compound functions as a synthetic mimic of the natural plant hormone indole-3-acetic acid (IAA). unl.edu Synthetic auxins like 2,4,5-T are effective because they persist in the plant for longer periods than natural auxins, which are quickly regulated through conjugation and degradation. nih.gov This persistence leads to a continuous stimulation of auxin-responsive genes, resulting in uncontrolled and disorganized growth.

The influx of a potent synthetic auxin disrupts the delicate balance of the entire endogenous hormone system. nih.gov For instance, an overdose of auxin can trigger the de novo synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in the biosynthesis of ethylene (B1197577), another critical plant hormone. nih.gov This induced ethylene production can exacerbate the damaging effects, leading to symptoms like leaf epinasty (downward bending of leaves) and senescence. nih.gov The interaction and disruption of the balance between auxins and other hormones are central to the herbicidal action of 2,4,5-T. nih.gov

Impact on Seed Germination and Seedling Vigor in Crop and Model Plant Species

The effect of this compound on seed germination and seedling vigor varies significantly among plant species. nih.gov Research has shown that dicotyledonous plants are generally more susceptible than monocotyledonous plants. nih.govnih.gov

For example, tomato and brinjal (eggplant) have demonstrated high susceptibility, with marked reductions in germination and seedling vigor observed at relatively low concentrations. nih.gov In contrast, crops such as rice, maize, sorghum, finger millet, and horse gram are comparatively more tolerant. nih.gov

Several abnormalities are often observed in seedlings that do manage to germinate in the presence of the chemical. nih.gov A significant reduction in the vigor of these seedlings is a common finding. nih.gov This is often quantified using a seedling vigor index, which takes into account parameters like root and shoot length and germination percentage.

Table 1: Effect of this compound on Seed Germination of Various Crop Species

| Crop Species | Susceptibility to 2,4,5-T | Observations | Reference |

| Tomato | High | Marked reduction in germination and seedling vigor. nih.gov | nih.gov |

| Brinjal (Eggplant) | High | Marked reduction in germination and seedling vigor. nih.gov | nih.gov |

| Rice | Tolerant | No marked effect up to certain concentrations. nih.gov | nih.gov |

| Maize | Tolerant | No marked effect up to certain concentrations. nih.gov | nih.gov |

| Sorghum | Tolerant | No marked effect up to certain concentrations. nih.gov | nih.gov |

| Finger Millet | Tolerant | No marked effect up to certain concentrations. nih.gov | nih.gov |

| Horse Gram | Tolerant | No marked effect up to certain concentrations. nih.gov | nih.gov |

Molecular and Cytological Responses in Exposed Plant Tissues

At the molecular and cellular levels, this compound induces significant stress and abnormalities, which are foundational to its phytotoxic effects.

Endopolyploidy Induction and Induced Cell Division Abnormalities

Studies on the effects of phenoxyacetic herbicides, such as the closely related 2,4-D, on mitosis in model plants like Allium cepa (onion) have revealed a range of cytological disturbances. nih.govuchicago.edu These effects are proportional to the concentration of the chemical and include both physiological and structural aberrations. uchicago.edu

Physiological effects can manifest as chromosome stickiness and condensation, as well as delays in the formation of the spindle apparatus. uchicago.edu Structurally, these compounds can induce chromatid and chromosome breaks. uchicago.edu Such chromosomal damage points to an interference with the nucleic acid cycle. uchicago.edu Other observed abnormalities in root-tip cells include the formation of chromosome bridges, lagging chromosomes, and the induction of C-mitosis, which is a disruption of the mitotic spindle leading to polyploidy. nih.gov

Biochemical Markers of Stress and Metabolic Perturbations (e.g., Protease Activity, Chlorophyll Concentration)

Exposure to this compound triggers a cascade of biochemical stress responses in plants. One notable effect is the drastic reduction in the activity of proteases in seeds germinating in the presence of the chemical. nih.gov Proteases are crucial for the mobilization of stored proteins necessary for embryo growth, and their inhibition contributes to the observed reduction in seedling vigor. nih.gov

Analytical Methodologies for Environmental Monitoring and Research of 2,4,5 Trichlorophenylacetic Acid

Extraction and Sample Preparation Techniques for Diverse Environmental Matrices (e.g., Soil, Water, Biological Samples)

The initial step in analyzing 2,4,5-T from environmental samples is its extraction and isolation from the matrix, which can be complex and varied, ranging from water and soil to biological tissues. The choice of technique depends on the sample type, the required detection limit, and the analytical instrument to be used.

For water samples , common methods include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and salting-out assisted liquid-liquid extraction (SALLE). deswater.comresearchgate.net SPE is frequently employed to concentrate the analyte from large volumes of water and remove interfering substances. researchgate.net In the SALLE method, a water-miscible organic solvent (like acetonitrile) and a salt are added to the aqueous sample, causing the separation of the organic and aqueous phases and partitioning of the analyte into the organic layer. deswater.com For certain analyses, pH adjustment of the water sample is a critical step; acidification to approximately pH 2 ensures that the acidic herbicide is in its non-ionized form, enhancing extraction efficiency. deswater.com

In soil , the persistence of 2,4,5-T can range from weeks to months, depending on environmental conditions. iiab.me Its degradation leads to products such as 2,4,5-trichlorophenol (B144370). iiab.menih.gov Extraction from soil typically involves solvent extraction, often preceded by pH adjustment to facilitate the release of the compound from soil particles.

For biological samples such as urine, blood, and feces, more extensive cleanup procedures are often necessary to remove the high content of interfering biological molecules. nih.gov Methods can involve a combination of LLE or SPE, followed by further purification steps. For instance, a study on the determination of 2,4,5-T and its metabolites in mouse urine and feces required a comprehensive cleanup procedure using high-performance liquid chromatography (HPLC) before final analysis. nih.gov The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, while broadly applied to various pesticides, has also been noted in proficiency tests for acidic pesticides like 2,4,5-T. sielc.com

Chromatographic and Spectroscopic Methods for Detection and Quantification

Following extraction and cleanup, various chromatographic techniques are used to separate 2,4,5-T from other compounds, coupled with spectroscopic detectors for identification and quantification.

Gas chromatography with an electron-capture detector (GC-ECD) is a highly sensitive and selective method for detecting electrophilic compounds, particularly those containing halogens. measurlabs.comchromatographyonline.com This makes it exceptionally well-suited for the analysis of chlorinated herbicides like 2,4,5-T. scioninstruments.com The ECD works by measuring a decrease in a constant electrical current caused by electron-capturing analyte molecules passing through the detector. chromatographyonline.com

A critical prerequisite for GC analysis of acidic compounds like 2,4,5-T is a derivatization step. scioninstruments.com The carboxylic acid group makes the molecule non-volatile and prone to thermal degradation in the hot GC injector and column. Derivatization converts the acid into a more volatile and thermally stable ester, typically a methyl ester. scioninstruments.com While diazomethane (B1218177) has been a traditional derivatizing agent, safer alternatives like dimethylformamide dimethyldiacetal (commercially known as Methyl-8) are also used. scioninstruments.com The high sensitivity of the ECD allows for the detection of 2,4,5-T at very low concentrations, making it a valuable tool in environmental monitoring. measurlabs.comscioninstruments.com

High-performance liquid chromatography (HPLC) is a versatile technique used to separate and quantify compounds dissolved in a liquid solution. researchgate.net A significant advantage of HPLC for analyzing 2,4,5-T is that it can often be performed without derivatization, which simplifies sample preparation and avoids potential errors associated with the derivatization reaction. deswater.com

Various HPLC methods have been developed for 2,4,5-T. sielc.comhelixchrom.com The separation is typically achieved using reverse-phase columns, where a polar mobile phase is used with a nonpolar stationary phase. nemi.gov The retention of 2,4,5-T, which is hydrophobic and acidic, can be controlled by adjusting the mobile phase composition, such as the concentration of organic solvent (e.g., acetonitrile), buffer concentration, and pH. helixchrom.com Mixed-mode columns that combine reversed-phase and anion-exchange properties can also provide excellent peak shape and retention control. helixchrom.com Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring in 2,4,5-T absorbs UV light. helixchrom.comnemi.gov

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. After separation in the GC column (following derivatization), the analyte enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical fingerprint. nih.gov

This technique is invaluable for the unambiguous identification of 2,4,5-T. It has been used to confirm that 2,4,5-trichlorophenol and subsequently 2,4,5-T produced via certain synthetic routes are free of the highly toxic contaminant 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) at detection limits as low as one part per billion. google.com The mass spectral data for 2,4,5-T and related compounds are available in various databases, which aids in the identification of unknown substances found in environmental samples. cardiff.ac.uk

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a dominant technique for environmental and biological analysis due to its high sensitivity, specificity, and ease of use. lcms.cz It couples the separation capabilities of HPLC with the detection power of tandem mass spectrometry. This method often requires minimal sample preparation and can sometimes be used for the direct injection of aqueous samples. lcms.cz

For 2,4,5-T, LC-MS/MS offers excellent performance for trace analysis in matrices like drinking and surface water, with detection limits well below regulatory maximums. researchgate.netlcms.cz The technique is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of the target analyte is selected and fragmented, and a resulting characteristic product ion is monitored. This process provides very high selectivity and reduces matrix interference. researchgate.netubbcluj.ro LC-MS/MS is also a powerful tool for metabolite profiling. For example, it has been used to quantify 2,4,5-T and its glycine (B1666218) and taurine (B1682933) amide metabolites in mouse blood, urine, and feces, demonstrating its utility in studying the metabolic fate of the compound. nih.gov

Table 1: Comparison of Analytical Methods for 2,4,5-Trichlorophenylacetic Acid

| Method | Principle | Sample Preparation | Sensitivity | Selectivity & Application |

|---|---|---|---|---|

| GC-ECD | Separates volatile compounds; ECD detects electron-capturing molecules. | Requires derivatization to form volatile esters. scioninstruments.com | Very high for halogenated compounds. measurlabs.comscioninstruments.com | Highly selective for electronegative compounds; widely used for legacy pesticide monitoring in water. scioninstruments.comscioninstruments.com |

| HPLC-UV | Separates compounds in liquid phase based on polarity; UV detector measures absorbance. | Derivatization is often not required. deswater.com | Moderate, suitable for concentrations in the µg/mL to ng/mL range. | Good; widely used for routine analysis and quantification in various matrices. helixchrom.comnemi.gov |

| GC-MS | Separates volatile compounds; MS provides structural identification based on mass spectra. | Requires derivatization. google.com | High, provides definitive identification. | Excellent; used for confirmation of identity and analysis in complex matrices. nih.govgoogle.com |

| LC-MS/MS | Separates liquid-phase compounds; tandem MS provides highly selective quantification. | Minimal preparation, often direct injection is possible for water samples. lcms.cz | Extremely high, suitable for trace and ultra-trace analysis (pg to fg levels). researchgate.net | Excellent; ideal for trace contaminant analysis in environmental water and metabolite profiling in biological samples. nih.govlcms.cz |

Biomonitoring Techniques for Environmental Exposure Assessment (excluding human clinical trials)

Biomonitoring assesses internal exposure to chemicals by measuring the substance or its metabolites in biological samples like urine, blood, or hair. mdpi.com For 2,4,5-T, urinary analysis is the primary method for assessing recent exposure. iiab.me

Once absorbed, 2,4,5-T is rapidly eliminated from the body, mostly unchanged in the urine, with an elimination half-life of about 19 hours. iiab.me Therefore, measuring the concentration of 2,4,5-T in urine provides a direct indication of recent exposure. Biomonitoring studies have been conducted on various populations, including agricultural workers and their families, to understand exposure levels. nih.gov For example, a study of farm families using the related herbicide 2,4-D involved collecting all urine over several days to characterize exposure profiles and estimate systemic dose. nih.gov Such studies help establish reference values in a population and can identify whether specific groups have been exposed to higher levels than the general population. iiab.me

These techniques are crucial for exposure and risk characterization in agricultural populations, highlighting the variability in exposure based on factors like direct contact with the application process. nih.gov The data gathered from biomonitoring can complement other risk assessment methods and inform strategies to protect public health. mdpi.com

Mechanistic Studies on Cellular and Subcellular Interactions of 2,4,5 Trichlorophenylacetic Acid Non Human Models

Investigations into Peroxisome Proliferation Induction

Studies in non-human models, specifically Wistar rats, have investigated the potential of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a closely related compound, to induce peroxisome proliferation. Peroxisomes are organelles involved in various metabolic processes, including the beta-oxidation of fatty acids. An increase in their number and activity, known as peroxisome proliferation, can have significant physiological consequences.

In one key study, the modulating action of several peroxisome proliferators was examined using an initiation-selection-promotion protocol for liver tumor induction. wikipedia.org When compared to controls, 2,4,5-T was found to be a much less potent inducer of peroxisomal fatty acid oxidation than compounds like nafenopin (B1677897) (NAF) and perfluorooctanoic acid (PFOA). wikipedia.org While NAF and PFOA led to a 60- and 24-fold increase in peroxisomal beta-oxidation respectively, 2,4,5-T only caused an approximate doubling in the rate of fatty acid oxidation. wikipedia.org This suggests that while 2,4,5-T does have a measurable effect on peroxisome activity, it is significantly weaker than that of classic peroxisome proliferators. wikipedia.org

Table 1: Comparative Induction of Peroxisomal Beta-Oxidation by Various Compounds in Wistar Rats

| Compound | Fold Increase in Peroxisomal Beta-Oxidation |

| Nafenopin (NAF) | 60 |

| Perfluorooctanoic Acid (PFOA) | 24 |

| 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) | ~2 |

| Control | 1 |

| Data sourced from a study on the modulation of rat liver carcinogenesis. wikipedia.org |

Effects on DNA Structure and Repair Mechanisms in Cultured Cells

The impact of 2,4,5-trichlorophenoxyacetic acid on the fundamental processes of DNA replication and repair has been a subject of investigation. Research has indicated that this compound can interfere with the enzymatic machinery responsible for maintaining the integrity of DNA.

A study focusing on cerebral DNA synthesis in rats demonstrated that 2,4,5-trichlorophenoxyacetic acid can act as an antagonist to DNA nucleotidyltransferases. nih.gov These enzymes are critical for the synthesis of DNA, and their inhibition can disrupt normal cellular replication and repair processes. While this study was conducted in an in vivo model, it points towards a potential mechanism of action at the cellular level. nih.gov

Further research on the closely related compound, 2,4-dichlorophenoxyacetic acid (2,4-D), in zebrafish larvae has shown that it can alter DNA integrity and modulate the expression of genes involved in apoptosis and DNA repair, such as p53 and lig-4. nih.gov Although not directly on 2,4,5-trichlorophenylacetic acid or in cultured cells, these findings suggest a class effect of chlorophenoxy herbicides on DNA. The precise effects of this compound on DNA structure and the activation of specific repair pathways, such as base excision repair or nucleotide excision repair in cultured mammalian cells, require more direct investigation.

Influence on Apoptosis Pathways in Mammalian Cell Lines (e.g., PC12 cells)

Apoptosis, or programmed cell death, is a crucial process for normal development and tissue homeostasis. Dysregulation of apoptosis can lead to various pathological conditions. Studies on the rat pheochromocytoma cell line, PC12, have revealed that 2,4,5-trichlorophenoxyacetic acid can influence apoptotic pathways.

Interestingly, research has shown that 2,4,5-T does not induce apoptosis in PC12 cells on its own. nih.gov Instead, it exhibits an inhibitory effect on apoptosis that is induced by other stimuli, such as serum deprivation. nih.gov This was evidenced by a decrease in DNA fragmentation, a hallmark of apoptosis, in cells treated with 2,4,5-T. nih.gov Furthermore, the viability of PC12 cells was observed to increase following treatment with the compound. nih.gov This anti-apoptotic effect suggests that this compound may interfere with the signaling cascades that lead to programmed cell death, potentially disrupting cellular homeostasis and differentiation. nih.gov

Table 2: Effect of 2,4,5-Trichlorophenoxyacetic Acid on Apoptosis in PC12 Cells

| Treatment Condition | Observation | Implication |

| 2,4,5-T alone | No apoptotic features observed | Does not directly trigger apoptosis |

| Serum deprivation + 2,4,5-T | Inhibition of DNA fragmentation | Inhibits induced apoptosis |

| 2,4,5-T treatment | Increased cell viability | Promotes cell survival |

| Based on findings from a study on the influence of 2,4,5-T on apoptosis in PC12 cells. nih.gov |

Modulation of Gene Transcription and Protein Abundance

The biological effects of this compound are also mediated through its ability to alter gene expression and the subsequent abundance of proteins. As a synthetic auxin, it is known to promote selective gene transcription. sigmaaldrich.com

While comprehensive proteomic and transcriptomic analyses specific to this compound in non-human mammalian models are not extensively detailed in the reviewed literature, some inferences can be drawn. The inhibition of DNA fragmentation in PC12 cells, for instance, implies a modulation of the activity of proteins such as endonucleases, which are responsible for cleaving DNA during apoptosis. nih.gov

The formation of 2,4,5-trichlorophenoxyacetyl-coenzyme A (2,4,5-T-CoA) and subsequently 2,4,5-T-ACh, a false cholinergic messenger, indicates an interaction with and potential alteration of the function of enzymes like acetyl-coenzyme A synthase and choline (B1196258) acetyltransferase. nih.gov This formation of an aberrant metabolite can interfere with normal cellular signaling pathways that are regulated by acetylcholine. nih.gov The broader impact on the abundance of various proteins and the transcription of a wide array of genes following exposure to this compound remains an area requiring further in-depth investigation through modern proteomic and genomic techniques.

Bioremediation Strategies for 2,4,5 Trichlorophenylacetic Acid Contamination

Ex Situ and In Situ Bioremediation Approaches for Contaminated Environments

Bioremediation of environments contaminated with 2,4,5-Trichlorophenylacetic acid (2,4,5-T) can be approached using both ex situ and in situ techniques. The choice between these methods depends on factors such as the concentration and extent of contamination, soil type, and cost-effectiveness. iastate.eduvertasefli.co.uk

Ex situ bioremediation involves the excavation of contaminated soil or the pumping of contaminated water for treatment in a controlled environment. vertasefli.co.uk This approach allows for greater control over environmental parameters such as temperature, moisture, and nutrient levels, which can optimize microbial degradation of 2,4,5-T. nih.gov Common ex situ techniques include:

Landfarming: Contaminated soil is excavated and spread over a prepared bed to stimulate microbial activity through aeration and nutrient addition. iastate.edu

Biopiles: Similar to landfarming, but the excavated soil is piled and an aeration system is installed to enhance oxygen supply for aerobic degradation. iastate.edu

Bioreactors: Contaminated soil or water is treated in a vessel where conditions are optimized for microbial growth and contaminant degradation. iastate.edu

In situ bioremediation , on the other hand, treats the contamination in place without excavating the soil or removing the groundwater. vertasefli.co.uk This method is generally less disruptive and more cost-effective but offers less control over the treatment process. iastate.eduvertasefli.co.uk In situ techniques for 2,4,5-T remediation include:

Bioventing: Air or oxygen is injected into the unsaturated zone of the soil to stimulate the activity of indigenous aerobic microorganisms. frtr.gov

Biosparging: Air is injected below the water table to increase oxygen concentrations and promote aerobic degradation of contaminants in groundwater and the saturated zone.

Bioaugmentation: The introduction of specific microorganisms with the known capability to degrade 2,4,5-T into the contaminated site. frtr.gov

Phytoremediation: The use of plants to remove, degrade, or contain contaminants in soil and water.

Both aerobic and anaerobic conditions can be utilized for the bioremediation of 2,4,5-T. Aerobic degradation often involves the action of oxygenase enzymes, while anaerobic degradation proceeds through reductive dehalogenation, where chlorine atoms are sequentially removed from the aromatic ring. frontiersin.orgresearchgate.netfigshare.comconsensus.app For instance, under anaerobic conditions, the degradation of 2,4,5-T can lead to the formation of intermediates such as 3,4-dichlorophenol, 2,5-dichlorophenol, and 3-chlorophenol (B135607). researchgate.netfigshare.comconsensus.app The combination of anaerobic and aerobic processes can be particularly effective, with the anaerobic stage facilitating dechlorination and the aerobic stage promoting the complete breakdown of the resulting phenolic compounds. frontiersin.org

Enhancement Strategies for Microbial Degradation of this compound

Nutrient Amendment and Electron Donor Provision to Stimulate Microbial Activity

The activity of indigenous microbial populations capable of degrading 2,4,5-T can be significantly enhanced by optimizing environmental conditions through nutrient amendment and the provision of electron donors. These strategies, often referred to as biostimulation, aim to overcome limitations that may be hindering microbial growth and metabolism in contaminated environments. researchgate.net

Nutrient Amendment: Like all living organisms, microorganisms require a balance of essential nutrients for growth and enzymatic activities. In many contaminated soils and groundwater, the availability of key nutrients such as nitrogen and phosphorus may be limited, thus impeding the bioremediation process. The addition of these nutrients can stimulate the growth of microbial populations that degrade 2,4,5-T. For example, studies have shown that amending soil with sources of carbon and energy can influence the composition and degradation efficiency of the microbial community. frontiersin.org

Electron Donor Provision: In anaerobic bioremediation, the provision of suitable electron donors is crucial for driving the reductive dechlorination of 2,4,5-T. Reductive dehalogenation is a process where microorganisms use the chlorinated compound as an electron acceptor, transferring electrons from a donor molecule to replace a chlorine atom with a hydrogen atom. The availability of appropriate electron donors can therefore be a rate-limiting factor.

Studies have demonstrated that the addition of simple organic compounds can stimulate the anaerobic degradation of 2,4,5-T. For instance, the presence of butyrate (B1204436) has been shown to be necessary for the ether cleavage of 2,4,5-T to 2,4,5-trichlorophenol (B144370) and its subsequent dechlorination to 3-chlorophenol in subcultures from freshwater sediments. nih.gov Similarly, the addition of short-chain organic acids or alcohols has been found to stimulate the onset and rate of 2,4,5-T dehalogenation in samples from a methanogenic aquifer. asm.org The presence of fermentable organic compounds appears to be critical for the efficiency of anaerobic 2,4,5-T degradation. nih.govconsensus.app

Conversely, the presence of alternative electron acceptors like sulfate (B86663) can sometimes inhibit the dehalogenation process. asm.org This highlights the complexity of microbial interactions and the importance of understanding the specific geochemical conditions of a contaminated site when designing biostimulation strategies.

Bioaugmentation with Specific Degrading Strains and Consortia

Bioaugmentation is a bioremediation strategy that involves the introduction of specific, pre-selected microorganisms into a contaminated environment to enhance the degradation of target pollutants like this compound. This approach is particularly useful when the indigenous microbial population lacks the necessary catabolic genes or when their degradation capacity is insufficient to achieve desired cleanup levels. frtr.gov

A number of bacterial strains capable of degrading 2,4,5-T have been isolated and characterized, offering potential candidates for bioaugmentation. One of the most well-studied is Burkholderia cepacia AC1100 (formerly Pseudomonas cepacia), which can utilize 2,4,5-T as its sole source of carbon and energy. nih.govnih.govnih.gov Laboratory studies have demonstrated the effectiveness of AC1100 in degrading high concentrations of 2,4,5-T in soil. nih.govnih.gov

Other aerobic bacteria reported to degrade 2,4,5-T include species from the genera Nocardioides, Sphingomonas, and Bradyrhizobium. frontiersin.org Under anaerobic conditions, microbial consortia often play a key role in the complete mineralization of 2,4,5-T. For example, a sediment-derived microbial consortium was able to completely degrade 2,4,5-T through a series of reductive dechlorination steps. researchgate.netfigshare.comconsensus.app Within this consortium, specific genera such as Dehalobacter were identified as likely being responsible for the reductive dechlorination, while others like Smithella and Syntrophorhabdus were implicated in the subsequent degradation of the intermediate product, phenol (B47542). researchgate.netfigshare.comconsensus.app

The success of bioaugmentation depends on several factors, including the survival and activity of the introduced microorganisms in the target environment. Competition with indigenous microorganisms, predation, and unfavorable environmental conditions can limit the effectiveness of this approach. Therefore, bioaugmentation is often performed in conjunction with biostimulation strategies, such as the addition of nutrients or electron donors, to create a more favorable environment for the introduced strains. frtr.gov

Case Studies and Field Applications of this compound Bioremediation (e.g., Contaminated Soils from Herbicide Exposure Areas)

Bioremediation has been explored as a viable strategy for cleaning up soils contaminated with this compound, often in areas with a history of herbicide manufacturing or use. These case studies provide valuable insights into the practical application and effectiveness of different bioremediation approaches.

In a notable laboratory study, the bacterium Pseudomonas cepacia AC1100 demonstrated significant potential for the bioremediation of 2,4,5-T contaminated soil. This strain was capable of degrading and utilizing 2,4,5-T as its sole carbon and energy source. nih.gov In soil contaminated with up to 5,000 micrograms of 2,4,5-T per gram of soil, treatment with AC1100 led to rapid and complete degradation, allowing for the growth of plants that are typically sensitive to much lower concentrations. nih.gov Furthermore, in soil with extremely high contamination levels (20,000 micrograms per gram), six weekly treatments with AC1100 resulted in over 90% degradation of the herbicide. nih.gov An important observation from this study was that the population of AC1100 declined to nearly undetectable levels after the 2,4,5-T was substantially degraded, suggesting a low risk of ecological disturbance. nih.gov

Field-scale applications have also been undertaken. For instance, at the former Da Nang military airbase in Vietnam, an active landfill was established to detoxify soil heavily contaminated with herbicides, including 2,4,5-T, under both aerobic and anaerobic conditions. Over a six-month treatment period, approximately 68% of the 2,4,5-T was degraded. nih.gov Another study focusing on soil from the Bien Hoa airbase, also in Vietnam, investigated the degradation of 2,4,5-T by bacterial communities. The community from untreated contaminated soil was able to degrade 2,4,5-T within five days of cultivation in the lab. frontiersin.org

Anaerobic bioremediation has also been demonstrated as a feasible approach. In one study, a sediment-derived microbial consortium completely degraded an initial concentration of 52.5 ± 2.3 μM of 2,4,5-T. researchgate.netfigshare.comconsensus.app The degradation pathway involved the formation of several intermediate products, including 3,4-dichlorophenol, 2,5-dichlorophenol, and 3-chlorophenol, before complete mineralization. researchgate.netfigshare.comconsensus.app

Fungi have also been investigated for their potential in 2,4,5-T bioremediation. The white rot fungus Phanerochaete chrysosporium was shown to extensively biodegrade 2,4,5-T in both liquid cultures and contaminated soil. In soil supplemented with ground corn cobs to provide a carbon source, this fungus converted 32.5% ± 3.6% of the initial [14C]-labeled 2,4,5-T to 14CO2 after 30 days of incubation. uni.edu

A case study at a former chemical plant in California provides a practical example of ex situ bioremediation of herbicide-contaminated soil. Instead of the more costly "dig-and-haul" approach, a bench-scale study demonstrated that the herbicides could be bioremediated ex situ. The excavated soil was placed in a warehouse, and over 18 months, with the addition of water and nutrients and regular turning of the soil piles, herbicide concentrations were reduced by a factor of 5,000. This allowed for approximately 80% of the treated soil to be returned to the site as fill, with only 20% requiring off-site disposal. youtube.com

These case studies illustrate the potential of both in situ and ex situ bioremediation strategies, utilizing both bacteria and fungi, to effectively treat soils contaminated with this compound.

Formation and Environmental Significance of 2,3,7,8 Tetrachlorodibenzo P Dioxin Tcdd in the Context of 2,4,5 Trichlorophenylacetic Acid

Differential Environmental Behavior and Persistence of TCDD Compared to 2,4,5-Trichlorophenylacetic Acid

The environmental fates of 2,4,5-T and its contaminant, TCDD, are markedly different due to their distinct chemical and physical properties. 2,4,5-T is sparingly soluble in water, but its alkali metal and amine salts are water-soluble. pic.int In contrast, TCDD is practically insoluble in water. pic.int

2,4,5-T is relatively non-persistent in the environment. On vegetation, its residues are reduced through metabolism, degradation, and weathering. oregonstate.edu In soil, 2,4,5-T also degrades, with residues declining sharply after an initial period. oregonstate.edu

TCDD, on the other hand, is a highly persistent organic pollutant. nih.govfrontiersin.orgwikipedia.org It is chemically stable and highly resistant to both biological and chemical degradation. nih.govfrontiersin.org However, some research indicates that TCDD can be degraded by sunlight (photodegradation). hawaii.govoregonstate.edu One study reported a half-life for TCDD on vegetation exposed to sunlight of just 1 to 2 hours, and a half-life on soil exposed to sunlight of approximately 50 hours. oregonstate.edu

Despite its persistence, the environmental mobility of TCDD is generally low due to its strong adsorption to soil particles and low water solubility. This tends to limit its movement into groundwater.

The high persistence and lipophilic (fat-loving) nature of TCDD contribute to its potential for bioaccumulation in the food chain. oregonstate.edu This means that organisms can accumulate TCDD from their environment, leading to higher concentrations in organisms at higher trophic levels. oregonstate.edu Monitoring studies, however, have not shown substantial bioaccumulation in animals in areas with current operational programs for 2,4,5-T use. oregonstate.edu

| Property | This compound (2,4,5-T) | 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) | Reference |

|---|---|---|---|

| Water Solubility | Sparingly soluble (salts are soluble) | Insoluble | pic.int |

| Environmental Persistence | Relatively non-persistent | Highly persistent | wikipedia.orgoregonstate.edu |

| Primary Degradation Pathways | Metabolism, degradation, weathering | Photodegradation (slow) | hawaii.govoregonstate.edu |

| Bioaccumulation Potential | Low | High | oregonstate.edu |

Q & A

Q. What validated analytical methods are recommended for detecting 2,4,5-Trichlorophenoxyacetic acid in aqueous environmental samples?

Gas chromatography (GC) coupled with mass spectrometry (MS) is widely used, following EPA Method 8151A for herbicide analysis. Key steps include:

- Sample Preparation: Use surrogate standards (e.g., 2,4-Dichlorophenylacetic acid) to monitor recovery rates (54–150% acceptable range) .

- Quality Control: Include laboratory control spikes (LCS) and matrix spikes to validate precision and accuracy .

- Detection Limits: Optimize GC-MS parameters (e.g., column type, temperature gradient) to achieve sub-ppb detection levels for trace analysis .

Q. How can researchers synthesize 2,4,5-Trichlorophenoxyacetic acid while minimizing dioxin contaminants like TCDD?

Synthesis involves reacting 2,4,5-trichlorophenol with chloroacetic acid under controlled alkaline conditions. Critical considerations:

- Temperature Control: Maintain temperatures below 160°C to prevent cyclization reactions that form toxic dioxins (e.g., TCDD) .

- Purification: Use recrystallization or column chromatography to isolate the target compound from byproducts .

- Quality Verification: Confirm purity via HPLC or GC-MS and screen for dioxins using high-resolution mass spectrometry .

Q. What spectroscopic techniques are effective for structural characterization of 2,4,5-Trichlorophenoxyacetic acid?

- FT-IR: Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, aryl-Cl bonds at 500–800 cm⁻¹) .

- NMR: Use H and C NMR to confirm the phenoxyacetic acid backbone and chlorine substitution pattern .

- Mass Spectrometry: Compare fragmentation patterns with NIST reference data for validation .

Advanced Research Questions

Q. How can conflicting data on the bioaccumulation potential of 2,4,5-T in aquatic ecosystems be resolved?

Discrepancies often arise from variability in environmental conditions (e.g., pH, dissolved organic carbon) and trophic interactions. Methodological approaches include:

- Controlled Mesocosm Studies: Simulate natural ecosystems to isolate factors affecting bioaccumulation (e.g., sediment adsorption, biotransformation rates) .

- Isotopic Tracers: Use C-labeled 2,4,5-T to track uptake in aquatic organisms and quantify biomagnification factors .

- Meta-Analysis: Apply statistical models to harmonize historical data, accounting for analytical method differences .

Q. What experimental models are suitable for investigating the developmental toxicity mechanisms of 2,4,5-T?

- Invertebrate Models: Daphnia magna assays to assess acute toxicity (LC₅₀) and reproductive impacts .

- Vertebrate Models: Zebrafish embryos for high-throughput screening of teratogenicity (e.g., yolk sac edema, spinal malformations) .

- In Vitro Systems: Human placental cell lines (e.g., BeWo) to study oxidative stress and apoptosis pathways via ROS quantification and caspase-3 activation assays .

Q. How do co-formulants in herbicide formulations influence the environmental persistence and toxicity of 2,4,5-T?

- Comparative Studies: Test pure 2,4,5-T against commercial formulations (e.g., Agent Orange, which contains 2,4-D and 2,4,5-T) to evaluate synergistic effects .

- Degradation Kinetics: Use soil microcosms to compare hydrolysis rates of pure vs. formulated 2,4,5-T under UV exposure .

- Toxicity Profiling: Apply C. elegans assays to assess neurotoxicity differences between isolated and mixed compounds .

Q. What strategies are effective for reconciling historical toxicity data with modern regulatory thresholds for 2,4,5-T?

- Dose-Response Reassessment: Reanalyze legacy data using benchmark dose (BMD) modeling instead of NOAEL/LOAEL approaches to improve risk assessment accuracy .

- Epidemiological Meta-Studies: Correlate occupational exposure data (e.g., Vietnam veterans) with updated toxicokinetic models to refine permissible exposure limits .

- Omics Integration: Combine transcriptomic and metabolomic data to identify novel biomarkers of chronic exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.